1-(Chloromethyl)-4-Ethoxybenzene
Overview
Description
Chloromethylated compounds are generally used as intermediates in various chemical reactions. They often serve as a bridge for introducing other functional groups into a molecule .
Synthesis Analysis
The synthesis of chloromethylated compounds can vary depending on the specific compound. For instance, chloromethane can be produced commercially by treating methanol with hydrochloric acid . Another example is the chloromethylation of polystyrene–divinylbenzene, which involves using methylal, trioxymethylene, and thionyl chloride as reactants .Molecular Structure Analysis
The molecular structure of a chloromethylated compound would typically include a benzene ring with a chloromethyl group attached to it . The exact structure would depend on the specific compound and the position of the chloromethyl group.Chemical Reactions Analysis
Chloromethylated compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups ortho and para to the chlorine can substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethylated compounds can vary widely. For instance, chloromethane is a colorless, sweet-smelling, flammable gas .Scientific Research Applications
1. Chloromethylation of Aromatic Compounds
- Application Summary: Chloromethyl substituted aromatic compounds are key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application: The chloromethylation of aromatic compounds involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results: This method affords the corresponding chloromethyl derivatives in good to excellent yields .
2. Synthesis of Hyper Cross-linked Polymers
- Application Summary: Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
- Methods of Application: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
3. Synthesis of Methyl Chloride
- Application Summary: Methyl chloride, also known as chloromethane, is a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
- Methods of Application: Methyl chloride is produced industrially by the reaction of methanol with hydrogen chloride . This reaction is catalyzed by a variety of substances, including aluminum chloride .
- Results: Methyl chloride is used in a variety of applications, including the production of silicones, agricultural chemicals, and butyl rubber .
4. Synthesis of Porous Materials
- Application Summary: Porous materials have undergone evolution from the inorganic skeleton of zeolites, activated carbon, silica, to hybrid metal–organic frameworks (MOFs), porous coordination .
- Methods of Application: The synthesis of porous materials involves the use of chloromethyl compounds as precursors . These precursors are then subjected to a series of reactions to form the desired porous structure .
- Results: Porous materials have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
5. Chloromethylation of Aromatic Compounds
- Application Summary: Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
- Methods of Application: The chloromethylation of aromatic compounds involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results: This method affords the corresponding chloromethyl derivatives in good to excellent yields .
6. Production of Methyl Chloride
- Application Summary: Methyl chloride, also known as chloromethane, is a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
- Methods of Application: Methyl chloride is produced industrially by the reaction of methanol with hydrogen chloride . This reaction is catalyzed by a variety of substances, including aluminum chloride .
- Results: Methyl chloride is used in a variety of applications, including the production of silicones, agricultural chemicals, and butyl rubber .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-4-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLMJYZEOSDVCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366387 | |
Record name | 1-(Chloromethyl)-4-Ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-Ethoxybenzene | |
CAS RN |
6653-80-1 | |
Record name | 1-(Chloromethyl)-4-Ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-4-ethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.